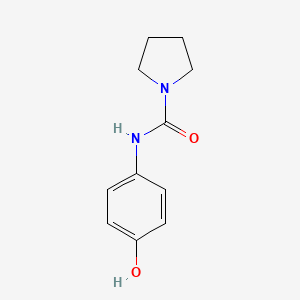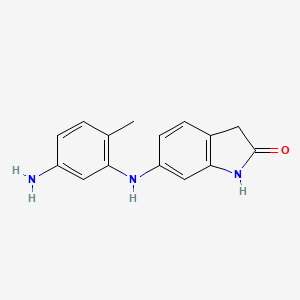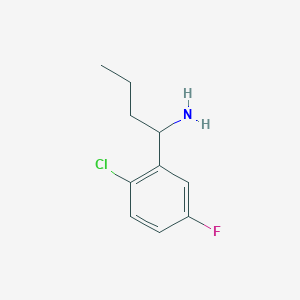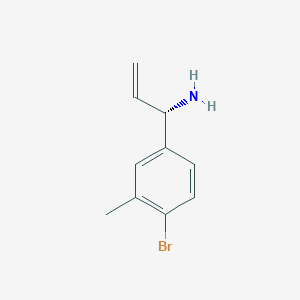
(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by the presence of a phenyl group attached to a propylamine chain. The specific structure of this compound includes a bromine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst such as aluminum chloride.
Amine Introduction: The prop-2-enylamine chain can be attached through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the brominated and methylated phenyl compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other biochemical processes influenced by the compound.
類似化合物との比較
Similar Compounds
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the halogen substituent.
Uniqueness
The presence of the bromine atom in (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine can influence its reactivity, making it more suitable for certain chemical reactions compared to its chloro, fluoro, or unsubstituted analogs. The bromine atom can also affect the compound’s biological activity and interactions with molecular targets.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
(1S)-1-(4-bromo-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChIキー |
MLHJVLDVTVYOMH-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H](C=C)N)Br |
正規SMILES |
CC1=C(C=CC(=C1)C(C=C)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
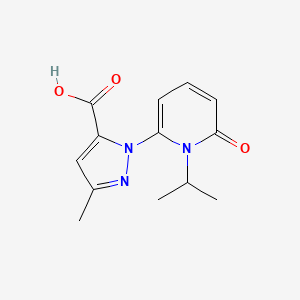
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)
![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
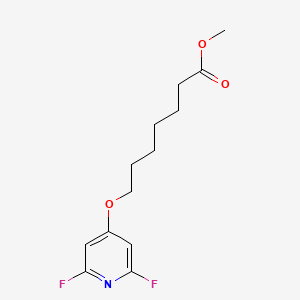
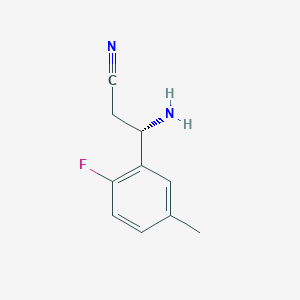
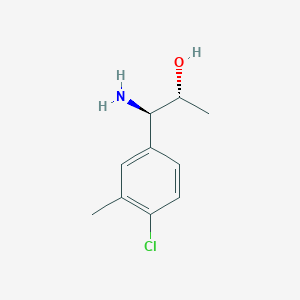
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)
